Indomethacin ethyl ester is a derivative of Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) [, , ]. In scientific research, Indomethacin ethyl ester serves as a model drug, particularly in drug delivery system studies [, ]. It's favored due to its in vitro anti-inflammatory activity and insolubility in water, making it ideal for evaluating encapsulation techniques and release profiles in novel drug carriers [].
Indomethacin ethyl ester is derived from indomethacin, which is known for its effectiveness in treating conditions like arthritis, gout, and other inflammatory disorders. The compound falls under the category of NSAIDs and is recognized for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The chemical structure of indomethacin ethyl ester is represented by the molecular formula with a molecular weight of 385.84 g/mol .
The synthesis of indomethacin ethyl ester typically involves an esterification reaction. In a study conducted to enhance the lipid solubility of indomethacin derivatives, the following method was employed:
The yield for methyl-indomethacin (a related compound) was reported at 54%, indicating that similar yields could be expected for other esters derived from indomethacin .
Indomethacin ethyl ester has a complex molecular structure characterized by:
CCOC(=O)Cc1c(C)n(C(=O)c2ccc(Cl)cc2)c3ccc(OC)cc13
, highlighting its functional groups and connectivity .Indomethacin ethyl ester can undergo several chemical reactions typical for esters:
These reactions are significant in understanding its stability and reactivity under different conditions.
The mechanism of action for indomethacin ethyl ester aligns with that of indomethacin itself:
Indomethacin ethyl ester exhibits several notable physical and chemical properties:
Indomethacin ethyl ester has various applications in scientific research and medicine:
Indomethacin ethyl ester (IUPAC name: ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate) is a lipophilic ester derivative of the non-steroidal anti-inflammatory drug indomethacin. Its molecular formula is C₂₁H₂₀ClNO₄, with a molecular weight of 385.84 g/mol [1] [3] [7]. The compound features a multi-ring system consisting of:
Key Structural Modifications:Esterification of indomethacin's carboxylic acid group with ethanol converts the polar acid moiety into a hydrophobic ethyl ester. This modification significantly alters the molecule's electronic distribution and steric profile, as evidenced by computational modeling showing increased electron density around the ester linkage compared to the parent acid [8]. The spatial arrangement creates a T-shaped conformation where the chlorobenzoyl group lies perpendicular to the indole plane, optimizing intermolecular interactions in solid-state configurations [8].
Crystallographic Properties:Small-angle X-ray scattering (SAXS) studies of polymer-based nanocapsules containing indomethacin ethyl ester reveal that the compound integrates into semi-crystalline poly-ε-caprolactone matrices, with crystallinity maintained regardless of polymer concentration [2]. This interfacial behavior influences drug release kinetics from delivery systems.
Table 1: Atomic Composition and Molecular Parameters of Indomethacin Ethyl Ester
Property | Value | |
---|---|---|
Molecular Formula | C₂₁H₂₀ClNO₄ | |
Molecular Weight | 385.84 g/mol | |
Exact Mass | 385.1081 Da | |
Heavy Atom Count | 27 | |
Topological Polar Surface Area | 61.8 Ų | |
Rotatable Bond Count | 8 | |
Hydrogen Bond Acceptors | 4 | |
Hydrogen Bond Donors | 0 | [1] [7] [8] |
The esterification of indomethacin profoundly impacts its physicochemical behavior, which directly influences formulation design and biological performance:
Lipophilicity:Indomethacin ethyl ester exhibits significantly higher lipophilicity (logP ≈ 4.5) compared to indomethacin (logP ≈ 3.5) due to the replacement of the ionizable carboxylic acid with a non-polar ester group. This enhanced hydrophobicity facilitates partitioning into lipid membranes and polymeric nanocarriers [6] [8].
Solubility Profile:The compound is poorly soluble in aqueous media (<0.01 mg/mL) but readily soluble in organic solvents including ethanol, chloroform, and acetonitrile. Its solubility in caprylic/capric triglycerides (a medium-chain triglyceride oil) enables efficient encapsulation into lipid-core nanocapsules [3] [6].
Stability and Degradation:Indomethacin ethyl ester demonstrates pH-dependent stability. It undergoes alkaline hydrolysis at the ester bond to regenerate indomethacin, with the reaction rate proportional to hydroxide ion concentration. This susceptibility has been exploited experimentally to simulate sink conditions in drug release studies of nanocapsules:
Indomethacin ethyl ester + OH⁻ → Indomethacin + Ethanol
The hydrolysis half-life ranges from 147 to 289 minutes in sustained-release phases depending on encapsulating polymer concentration [2] [6]. Nanoencapsulation within poly-ε-caprolactone matrices substantially retards this hydrolysis, with studies showing complete disappearance of the ester occurring between 12-24 hours post-administration in simulated intestinal conditions [2] [6].
Table 2: Physicochemical Comparison with Parent Compound
Property | Indomethacin Ethyl Ester | Indomethacin | |
---|---|---|---|
Molecular Weight | 385.84 g/mol | 357.79 g/mol | |
logP (Octanol/Water) | ~4.5 | ~3.5 | |
Aqueous Solubility | <0.01 mg/mL | 0.5-1.0 mg/mL | |
Ionizable Groups | None | Carboxylic acid (pKa 4.5) | |
Alkaline Hydrolysis | Highly susceptible | Resistant | |
Melting Point | Not reported | 155-162°C | [3] [6] [8] |
Comprehensive spectroscopic characterization provides definitive identification of indomethacin ethyl ester and distinguishes it from its parent compound:
Methyl carbon (-CH₃) at δ 14.1 ppmAdditional key resonances include the indole C-3 methylene (δ 32.1 ppm), the carbonyl carbon of the 4-chlorobenzoyl group (δ 168.5 ppm), and the methoxy carbon (δ 55.8 ppm) [8]. ¹H NMR spectra show the ethyl group as a triplet (δ 1.25 ppm, 3H) and quartet (δ 4.18 ppm, 2H), the indole 2-methyl group as a singlet (δ 2.35 ppm, 3H), and aromatic protons between δ 6.8-7.8 ppm [8].
Infrared (IR) Spectroscopy:Fourier transform infrared spectroscopy displays signature absorption bands:
Chlorophenyl C-Cl stretch at 745 cm⁻¹The absence of broad O-H stretches (2500-3300 cm⁻¹) differentiates the ester from indomethacin [8].
Mass Spectrometry:Electron ionization mass spectrometry exhibits characteristic fragmentation patterns:
Table 3: Characteristic Spectroscopic Signatures
Technique | Key Signals | Structural Assignment | |
---|---|---|---|
¹³C NMR | δ 170.8 ppm | Ester carbonyl carbon | |
δ 60.2 ppm | -OCH₂ of ethyl group | ||
δ 168.5 ppm | Amide carbonyl carbon | ||
¹H NMR | δ 1.25 ppm (t, 3H) | -CH₃ of ethyl group | |
δ 4.18 ppm (q, 2H) | -OCH₂ of ethyl group | ||
δ 7.65-7.75 ppm (d, 2H) | Chlorobenzene ortho protons | ||
IR | 1735 cm⁻¹ | Ester C=O stretch | |
1690 cm⁻¹ | Aromatic amide C=O stretch | ||
1205 cm⁻¹ | C-O ester asymmetric stretch | ||
Mass Spec | m/z 385 [M]⁺ | Molecular ion (low intensity) | |
m/z 139 | Base peak (indole fragment) | ||
m/z 111 | 4-Chlorobenzoyl acylium ion | [7] [8] |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: